molecular formula C27H36O7 B1251147 Planaic acid

Planaic acid

Cat. No.: B1251147
M. Wt: 472.6 g/mol
InChI Key: FNJKTDQIJKLZGZ-UHFFFAOYSA-N
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Description

Planaic acid (C₂₇H₃₆O₇, molecular weight: 471.2388 g/mol) is a lichen-derived orcinol depside primarily identified in species of Lecidea and Pertusaria . It is characterized by a deep yellow coloration and a negative reaction with common chemical reagents (e.g., KOH, PD), necessitating thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for precise identification . This compound is biosynthetically classified under the orcinol depsides, sharing structural motifs with compounds like 2'-O-methylperlatolic acid and 4-O-demethylthis compound . Its ecological role includes UV protection and antimicrobial activity, common in lichens inhabiting harsh environments like alpine siliceous rocks .

Properties

Molecular Formula

C27H36O7

Molecular Weight

472.6 g/mol

IUPAC Name

4-(2,4-dimethoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid

InChI

InChI=1S/C27H36O7/c1-6-8-10-12-18-15-21(17-22(32-4)24(18)26(28)29)34-27(30)25-19(13-11-9-7-2)14-20(31-3)16-23(25)33-5/h14-17H,6-13H2,1-5H3,(H,28,29)

InChI Key

FNJKTDQIJKLZGZ-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Planaic Acid vs. 2'-O-Methylperlatolic Acid

  • Structural Similarities: Both are orcinol depsides with methylated hydroxyl groups, contributing to their stability in acidic environments .
  • Key Differences: Substituents: this compound lacks the 2'-O-methyl group present in 2'-O-methylperlatolic acid, altering its polarity and retention time in HPLC (7.121 min for this compound vs. variable retention for 2'-O-methylperlatolic acid) . Ecological Distribution: this compound dominates in Lecidea plana from Spain, while 2'-O-methylperlatolic acid is major in Turkish Pertusaria paramerae .

This compound vs. Stictic Acid

  • Class Differences : this compound is a depside, while stictic acid is a depsidone, differing in the linkage between aromatic rings (ester vs. ether bonds) .
  • Crystallization: Stictic acid forms hexagonal crystals, unlike this compound, which lacks distinctive crystallization .
  • Biosynthetic Pathways: Stictic acid derives from acetyl-polymalonyl pathways, while this compound is synthesized via orcinol depside routes .

This compound vs. 4-O-Demethylthis compound

  • Structural Relationship : 4-O-demethylthis compound is a demethylated derivative of this compound, reducing its molecular weight by 14 g/mol (C₂₆H₃₄O₇, ~457 g/mol) .
  • Ecological Co-Occurrence : Both compounds coexist in Lecidea plana and L. lithophila, but 4-O-demethylthis compound is dominant in chemotype II of L. plana .
  • UV Fluorescence : 4-O-demethylthis compound exhibits green fluorescence under UV light, contrasting with this compound’s lack of reported fluorescence .

Data Tables: Key Properties of this compound and Comparators

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min) UV/Color Reaction Major Lichen Sources
This compound C₂₇H₃₆O₇ 471.2388 7.121 Deep yellow; UV- Lecidea plana, Pertusaria mariae
2'-O-Methylperlatolic C₂₅H₃₀O₈ 458.20 (estimated) Variable Bright blue fluorescence Pertusaria paramerae
Stictic acid C₂₃H₂₈O₁₀ 464.16 9.709 Yellow (KOH), red (PD) Lecidea lapicida
4-O-Demethylplanaic C₂₆H₃₄O₇ 457.21 Not reported Green fluorescence Lecidea plana chemotype II

Functional and Ecological Comparisons

  • Thermal Stability : Pyrolysis of this compound yields decarboxythis compound (m.p. 52–53°C), whereas confluentic acid decomposes into 4-O-methylolivetonide, indicating divergent thermal behaviors .
  • Ecological Adaptations : this compound-rich species (e.g., Lecidea plana) thrive in humid, alpine microhabitats, while stictic acid-containing lichens prefer drier substrates .
  • Biosynthetic Clusters: this compound shares biosynthetic pathways with hypoprotocetraric acid but diverges from norisonotatic acid due to methylation patterns .

Q & A

Q. How can interdisciplinary teams harmonize conflicting methodologies in this compound research?

  • Resolution : Establish consensus protocols via Delphi method surveys involving chemists, biologists, and data scientists. Publish detailed supplementary materials (e.g., SOPs) to ensure cross-disciplinary reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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